molecular formula C19H17ClFN5S B1679805 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile CAS No. 866206-54-4

5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile

Cat. No.: B1679805
CAS No.: 866206-54-4
M. Wt: 401.9 g/mol
InChI Key: IENZFHBNCRQMNP-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    PRX-08066, also known as PRX-08066 free base or PRX 08066, is a potent and selective antagonist at the serotonin 5-HT 2B receptor . The 5-HT 2B receptor is a protein that in humans is encoded by the HTR2B gene. It is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).

    Mode of Action

    PRX-08066 acts as an antagonist at the 5-HT 2B receptor, meaning it blocks the action of serotonin at this receptor . This interaction results in selective vasodilation of pulmonary arteries .

    Biochemical Pathways

    It is known that the drug’s action on the 5-ht 2b receptor can influence several signaling pathways, such as the wnt, focal adhesion kinase, and janus kinase/stat pathways .

    Pharmacokinetics

    It is known that the drug is administered orally .

    Result of Action

    PRX-08066 has been found to reduce several key indicators of pulmonary arterial hypertension and improve cardiac output in animal studies . It significantly reduces peak pulmonary artery pressure and right ventricular hypertrophy, and maintains cardiac function . Morphometric assessment of pulmonary arterioles revealed a significant reduction in medial wall thickening and lumen occlusion associated with PRX-08066 .

    Action Environment

    The environment in which PRX-08066 acts can influence its efficacy and stability. It is known that the drug is being researched for the treatment of pulmonary arterial hypertension , a condition that can be influenced by various environmental factors such as altitude and air pollution

    Biochemical Analysis

    Biochemical Properties

    PRX-08066 interacts with the serotonin 5-HT 2B receptor . It acts as a potent and selective antagonist at this receptor . This interaction plays a crucial role in its biochemical reactions .

    Cellular Effects

    PRX-08066 has significant effects on various types of cells and cellular processes. It inhibits 5-HT induced MAPK activation and reduces thymidine incorporation in Chinese hamster ovary cells expressing h5-HT2BR . In KRJ-I cells, PRX-08066 also inhibits cell proliferation and basal and isoproterenol-stimulated 5-HT secretion .

    Molecular Mechanism

    The molecular mechanism of action of PRX-08066 involves its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it binds to this receptor with high affinity, thereby exerting its effects at the molecular level .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of PRX-08066 have been observed over time. In a study using the monocrotaline (MCT)-induced PAH rat model, male rats were treated orally twice a day with 50 or 100 mg/kg PRX-08066 for 5 weeks . PRX-08066 significantly reduced peak PA pressure and right ventricle (RV)/body weight and RV/left ventricle + septum compared with MCT-treated animals .

    Dosage Effects in Animal Models

    The effects of PRX-08066 vary with different dosages in animal models. In the aforementioned study, PRX-08066 significantly reduced peak PA pressure at 50 and 100 mg/kg .

    Metabolic Pathways

    Its interaction with the serotonin 5-HT 2B receptor suggests that it may be involved in serotonin-related metabolic pathways .

    Transport and Distribution

    Given its molecular mechanism of action, it is likely that it is transported to cells where the serotonin 5-HT 2B receptor is present .

    Subcellular Localization

    Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to the areas of the cell where this receptor is present .

    Preparation Methods

    • Synthetic routes and reaction conditions for PRX-08066 have not been widely documented. it is synthesized through specific chemical steps to achieve its structure.
    • Industrial production methods are proprietary, but research labs typically employ organic synthesis techniques.
  • Chemical Reactions Analysis

    • PRX-08066 undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to the synthetic pathway.
    • Major products formed during these reactions are intermediates leading to the final compound.
  • Scientific Research Applications

    • PRX-08066’s applications span multiple fields:

        Pulmonary Arterial Hypertension (PAH): Research focuses on its potential as a treatment for PAH. Animal studies show it reduces key indicators of PAH and improves cardiac output, comparable to established drugs like bosentan and sildenafil.

        Anti-Cancer Properties: PRX-08066 inhibits fibroblast activation, making it a candidate for anti-cancer research[,].

  • Comparison with Similar Compounds

    • PRX-08066’s uniqueness lies in its selectivity for the 5-HT2B receptor.
    • Similar compounds include norfenfluramine (a potent 5-HT2B agonist) and other 5-HT receptor antagonists.

    Remember that PRX-08066’s detailed synthesis and proprietary production methods may not be publicly available due to commercial considerations

    Properties

    IUPAC Name

    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IENZFHBNCRQMNP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17ClFN5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60235710
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60235710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    401.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    866206-54-4
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=866206-54-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name PRX-08066 free base
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60235710
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PRX-08066 FREE BASE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    The title compound was prepared (392 mg, 41%) from 6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride (655 mg, 2.4 mmol) and 2-fluoro-5-formylbenzonitrile (399 mg, 2.7 mmol) by following the general procedure described for Preparation 11. 1H NMR (400 MHz, CDCl3) δ 8.43 (s, 1H), 7.63 (m, 1H), 7.55 (m, 1H), 7.16 (m, 1H), 7.00 (s, 1H), 4.93 (d, 1H), 4.19 (m, 1H), 3.50 (s, 2H), 2.83 (d, 2H), 2.23 (dt, 2H), 2.10 (d, 2H), 1.59 (m, 2H); MS (ESI) m/z: Calculated for C19H18ClFN5S, 402.1; Observed: 402.2 (M++1).
    Name
    6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride
    Quantity
    655 mg
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    399 mg
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
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    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
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    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 4
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    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 5
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Reactant of Route 6
    Reactant of Route 6
    5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
    Customer
    Q & A

    Q1: What is the primary mechanism of action of PRX-08066?

    A: PRX-08066 is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). [, ] This means it binds to the 5-HT2BR and blocks the binding of serotonin and other agonists, preventing receptor activation.

    Q2: What evidence suggests that PRX-08066 might be a potential therapeutic for pulmonary arterial hypertension (PAH)?

    A2: Studies using a monocrotaline (MCT)-induced PAH rat model showed that PRX-08066 significantly attenuated several pathological features of PAH. These include:

    • Reduced pulmonary artery pressure: Both 50 mg/kg and 100 mg/kg doses of PRX-08066 significantly reduced peak pulmonary artery pressure compared to untreated MCT control animals. []
    • Improved right ventricular function: PRX-08066 (100 mg/kg) significantly improved right ventricular ejection fraction as assessed by cardiac MRI. []
    • Reduced right ventricular hypertrophy: Treatment with PRX-08066 significantly reduced both RV/body weight and RV/(left ventricle + septum) ratios, indicating a reduction in right heart enlargement. []
    • Decreased pulmonary vascular remodeling: PRX-08066 significantly reduced medial wall thickening and lumen occlusion in pulmonary arterioles, suggesting a protective effect against vascular remodeling. []

    Q3: Has the binding site of PRX-08066 to the 5-HT2BR been investigated?

    A: Yes, computational modeling studies have predicted the binding mode of PRX-08066 within the 5-HT2BR binding pocket. [] The model suggests key amino acid residues involved in binding, including V103 (2.53), L132 (3.29), V190 (4.60), and L347 (6.58). These residues are also thought to contribute to the selectivity of PRX-08066 for 5-HT2BR over the closely related 5-HT2A receptor. []

    Q4: Are there other potential applications for PRX-08066 besides PAH?

    A: While the research primarily focuses on PRX-08066's potential in PAH, its role as a 5-HT2BR antagonist opens avenues for exploring its effects in other areas. For instance, the expression of 5-HT2BR has been investigated in uveal melanoma, suggesting potential research directions related to this disease. []

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